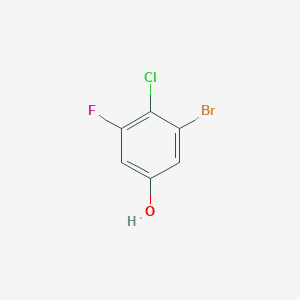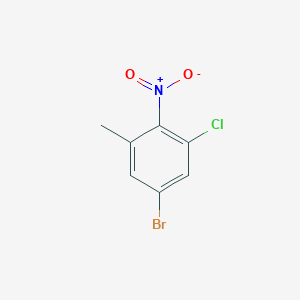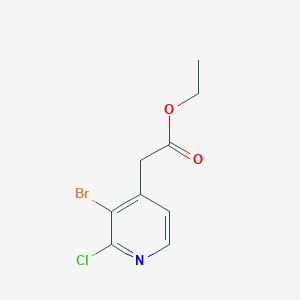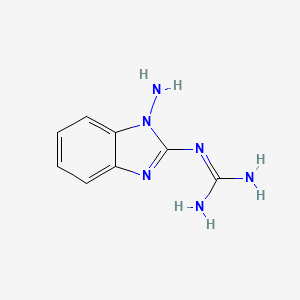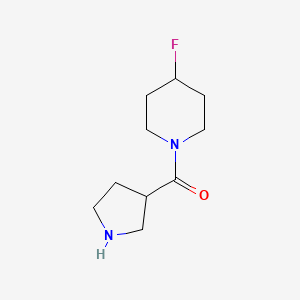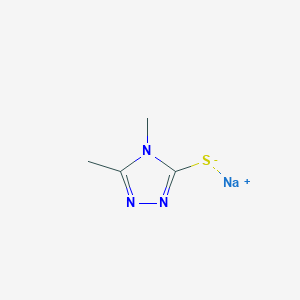
Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide
描述
Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide: is a chemical compound belonging to the class of heterocyclic compounds, specifically triazoles Triazoles are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide typically involves the reaction of 4,5-dimethyl-1,2,4-triazol-3-ylamine with sulfur in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.
化学反应分析
Types of Reactions: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkyl groups can substitute the sulfanide group.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Production of amines or hydrazines.
Substitution: Generation of various substituted triazoles.
科学研究应用
Chemistry: In chemistry, Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its triazole ring structure allows it to interact with biological targets, making it useful in the development of new antibiotics.
Medicine: Research has indicated that this compound may have anticancer properties. Its ability to interfere with cellular processes in cancer cells makes it a candidate for further study in oncology.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and fungicides
作用机制
The mechanism by which Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide exerts its effects involves its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of bacterial cell wall synthesis, disruption of fungal cell membranes, or interference with cancer cell proliferation.
相似化合物的比较
Sodium (4-methyl-1,2,4-triazol-3-yl)sulfanide
Sodium (5-methyl-1,2,4-triazol-3-yl)sulfanide
Sodium (4,5-dimethyl-1,2,3-triazol-3-yl)sulfanide
Uniqueness: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. This compound exhibits a higher degree of stability and reactivity compared to its analogs, making it more versatile in various applications.
属性
IUPAC Name |
sodium;4,5-dimethyl-1,2,4-triazole-3-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.Na/c1-3-5-6-4(8)7(3)2;/h1-2H3,(H,6,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXRNJGKBOXXGY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


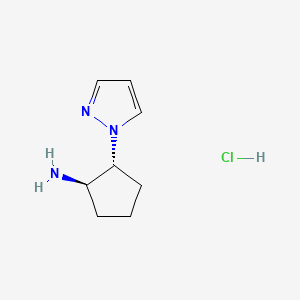
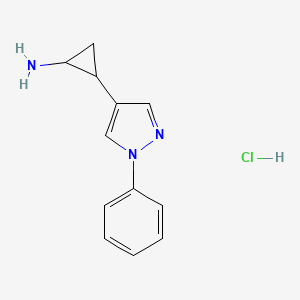
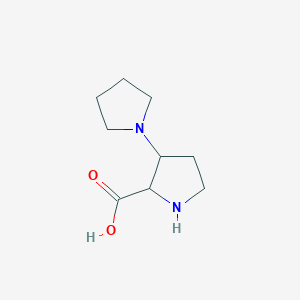
![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)
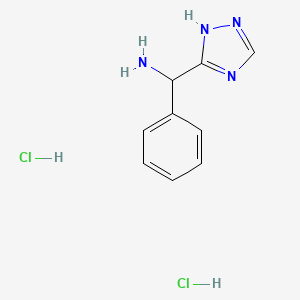
![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)

